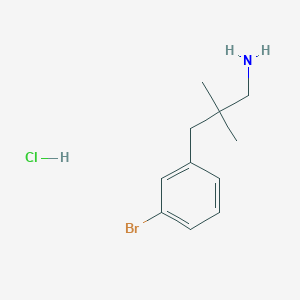

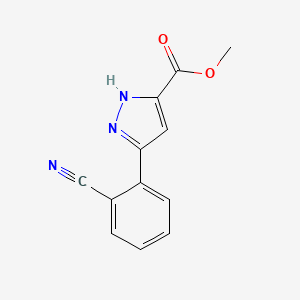

methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

The compound “methyl 2-(2-cyanophenyl)acetate” is a related compound . It has a molecular weight of 175.19 and its IUPAC name is methyl (2-cyanophenyl)acetate .

Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .Molecular Structure Analysis

The molecular structure of a related compound, 2-cyanophenyl phenacyl ether, has been determined by single crystal X-ray diffraction study .Chemical Reactions Analysis

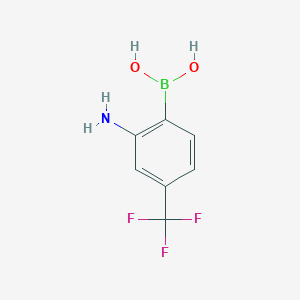

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

The related compound “methyl (2-cyanophenyl)acetate” has a density of 1.1±0.1 g/cm3, a boiling point of 273.8±15.0 °C at 760 mmHg, and a flash point of 123.7±7.1 °C .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This research focuses on the synthesis of pyrrole and its polysubstituted derivatives, which are important five-membered heterocyclic compounds. These compounds exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

- Method : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .

- Results : The review discusses the different types of two carbon synthons in the Van Leusen pyrrole reaction and gives a summary of the progress of these synthesis methods in the past two decades .

- Field : Pharmaceutical Chemistry

- Application : This research investigates the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines .

- Method : The reaction involves an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Results : The reaction resulted in the formation of 3-alkylquinazolin-4(3H)-ones .

- Field : Polymer Chemistry

- Application : This research explores the radical polymerization of methyl 2-cyanoacrylate .

- Method : The study investigates the reactivity of methyl 2-cyanoacrylate towards the benzoyloxy radical .

- Results : The initiation of the reaction occurred largely through the addition of the more nucleophilic phenyl radical .

Synthesis of Multi-Substituted Pyrrole Derivatives

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

Radical Polymerization of Alkyl 2-Cyanoacrylates

- Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide Derivatives

- Field : Organic Chemistry

- Application : This research focuses on the design and synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .

- Method : The synthesis involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation using AlMe3 as a catalyst .

- Results : The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR and HRMS spectral analyses .

- Field : Organic Chemistry

- Application : This research focuses on the synthesis of pyrrole and its polysubstituted derivatives, which are important five-membered heterocyclic compounds. These compounds exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

- Method : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .

- Results : The review discusses the different types of two carbon synthons in the Van Leusen pyrrole reaction and gives a summary of the progress of these synthesis methods in the past two decades .

- Field : Organic Chemistry

- Application : This research focuses on the design and synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .

- Method : The synthesis involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation using AlMe3 as a catalyst .

- Results : The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR and HRMS spectral analyses .

Synthesis of Pyrrole Derivatives Through [3+2] Cycloaddition

Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide Derivatives

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGIEBTMSZERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)